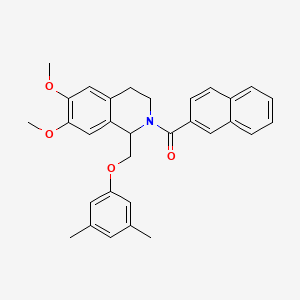

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone

CAS No.: 681153-89-9

Cat. No.: VC4200216

Molecular Formula: C31H31NO4

Molecular Weight: 481.592

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681153-89-9 |

|---|---|

| Molecular Formula | C31H31NO4 |

| Molecular Weight | 481.592 |

| IUPAC Name | [1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-2-ylmethanone |

| Standard InChI | InChI=1S/C31H31NO4/c1-20-13-21(2)15-26(14-20)36-19-28-27-18-30(35-4)29(34-3)17-24(27)11-12-32(28)31(33)25-10-9-22-7-5-6-8-23(22)16-25/h5-10,13-18,28H,11-12,19H2,1-4H3 |

| Standard InChI Key | VGLLRLGQXFBKOF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5C=C4)OC)OC)C |

Introduction

The compound (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a complex organic molecule featuring a dihydroisoquinoline core, a naphthalene moiety, and multiple methoxy groups. This compound is not extensively documented in the available literature, but its structure suggests potential applications in pharmaceutical or chemical research due to its unique arrangement of functional groups.

Synthetic Routes

The synthesis of such compounds typically involves multiple steps:

-

Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.

-

Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.

-

Introduction of the Naphthalene Moiety: This might involve a Friedel-Crafts acylation or a similar reaction to attach the naphthalene ring to the isoquinoline core.

Potential Applications

Given its complex structure, this compound could have potential applications in various fields, such as:

-

Pharmaceuticals: It might act as an enzyme inhibitor or interact with biological targets involved in cell signaling or metabolism.

-

Chemical Research: Its unique structure could make it useful for studying chemical reactivity and molecular interactions.

Data Table: Comparison of Related Compounds

| Compound | Molecular Formula | Molecular Weight | IUPAC Name |

|---|---|---|---|

| (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone | C30H35NO7 | 521.6 g/mol | [1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trimethoxyphenyl)methanone |

| (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone | Not specified | Not specified | (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)(naphthalen-2-yl)methanone |

| 1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one | C25H33NO4 | 411.5 g/mol | 1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]pentan-1-one |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume